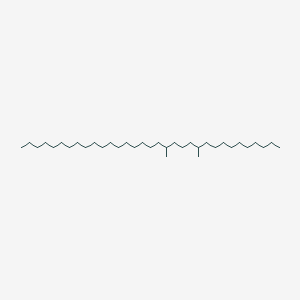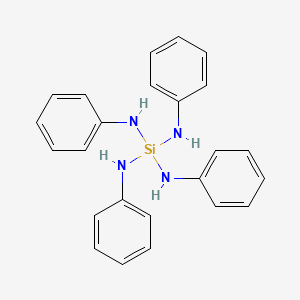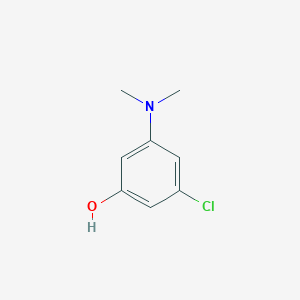
Gold bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It exists as a dimer with the molecular formula Au2Br6, where two gold atoms are bridged by two bromine atoms . This compound is notable for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Gold bromide can be synthesized through several methods:
- The most common method involves heating gold and excess liquid bromine at 140°C:
Direct Reaction with Bromine: 2Au+3Br2→Au2Br6
Another method involves the reaction of gold(III) chloride with hydrobromic acid:Halide-Exchange Reaction: Au2Cl6+6HBr→6HCl+Au2Br6
These methods are widely used in both laboratory and industrial settings due to their efficiency and simplicity .
Analyse Chemischer Reaktionen
Gold bromide undergoes various types of chemical reactions:
Oxidation and Reduction: this compound can participate in redox reactions, where it can be reduced to gold(I) bromide or elemental gold.
Substitution Reactions: It can undergo nucleophilic substitution reactions, such as the reaction with propargylic alcohols.
Catalytic Reactions: This compound is known to catalyze reactions like the Diels-Alder reaction of an enynal unit and carbonyl compounds. These reactions often involve common reagents like hydrobromic acid, bromine, and various organic substrates, leading to the formation of products such as gold(I) bromide and organic bromides.
Wissenschaftliche Forschungsanwendungen
Gold bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, facilitating reactions like the Diels-Alder reaction and nucleophilic substitutions.
Biology and Medicine: Gold compounds, including this compound, are studied for their potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: This compound is used in the production of gold nanoparticles, which have applications in electronics, catalysis, and materials science
Wirkmechanismus
The mechanism by which gold bromide exerts its effects involves its ability to act as a catalyst in various chemical reactions. It facilitates the formation and breaking of chemical bonds by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific reaction and context in which this compound is used .
Vergleich Mit ähnlichen Verbindungen
Gold bromide can be compared with other gold halides, such as gold(III) chloride (AuCl3) and gold(III) fluoride (AuF3):
Gold(III) Chloride: Similar to this compound, gold(III) chloride is used as a catalyst in organic synthesis. it has different reactivity and coordination properties due to the presence of chlorine instead of bromine.
This compound’s unique properties and versatility make it a valuable compound in various scientific and industrial applications. Its ability to catalyze a wide range of reactions and its potential therapeutic properties continue to drive research and development in this field.
Eigenschaften
IUPAC Name |
gold(3+);tribromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.3BrH/h;3*1H/q+3;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWPJGBVJCTEBJ-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Br-].[Br-].[Br-].[Au+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuBr3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Pentylphenyl)ethynyl]benzonitrile](/img/structure/B3053919.png)
![2-Phenylpyrazolo[1,5-a]pyridine](/img/structure/B3053920.png)







![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B3053935.png)


